molecular formula C22H25NO4 B3379537 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid CAS No. 1637650-31-7

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid

Cat. No.: B3379537
CAS No.: 1637650-31-7
M. Wt: 367.4 g/mol
InChI Key: RPLVCXKSSXJFDS-UHFFFAOYSA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid (CAS: 139551-74-9) is a stereospecific Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . The compound features:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which provides stability under basic conditions and is cleavable via mild bases like piperidine.
  • A 4,4-dimethylpentanoic acid backbone, contributing to steric hindrance and influencing peptide chain conformation.
  • An (S)-configuration at the α-carbon, critical for maintaining enantiomeric purity in peptide sequences .

This compound is valued for its compatibility with automated SPPS protocols and its role in synthesizing structurally complex peptides with high fidelity.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVCXKSSXJFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637650-31-7
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Mode of Action

FMOC-DL-ALA(TBU)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. The Fmoc group is a common protective group used in peptide synthesis. It serves to protect the amino group during peptide bond formation, preventing unwanted side reactions. Once the peptide bond is formed, the Fmoc group can be removed under mildly basic conditions, allowing for the next amino acid to be added.

Biochemical Pathways

FMOC-DL-ALA(TBU)-OH likely plays a role in the synthesis of peptides. Peptides are short chains of amino acids that serve various functions in the body, including as hormones, neurotransmitters, and cell signaling molecules. The exact biochemical pathways affected by FMOC-DL-ALA(TBU)-OH would depend on the specific peptides it is used to synthesize.

Result of Action

The result of FMOC-DL-ALA(TBU)-OH’s action would be the successful synthesis of a peptide with the desired sequence. This could have a wide range of effects at the molecular and cellular level, depending on the specific function of the peptide.

Action Environment

The action of FMOC-DL-ALA(TBU)-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of the compound. For example, the Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions.

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-α-Me-Leu-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 312624-65-0
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound primarily revolves around its role in peptide synthesis and its potential effects on various biological pathways.

  • Peptide Synthesis : The Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of peptide bonds without interference from other functional groups.
  • Cell Signaling Pathways : Preliminary studies suggest that derivatives of this compound may interact with various signaling pathways such as:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Plays a critical role in cell survival and metabolism.
  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties against various pathogens, indicating a possible application in treating infections.

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using this compound as a building block resulted in high yields and purity of synthesized peptides compared to conventional methods.
  • Biological Assays : In vitro assays have indicated that certain analogs exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Data Table

PropertyValue
Molecular FormulaC22H25NO4
Molecular Weight367.44 g/mol
CAS Number312624-65-0
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights structural variations, physicochemical properties, and applications of the target compound and its analogs:

Compound Name & CAS Molecular Formula Molecular Weight Structural Features Key Differences vs. Target Compound Applications/Notes References
Target Compound (139551-74-9) C₂₂H₂₅NO₄ 367.44 Fmoc, 4,4-dimethylpentanoic acid, S-configuration Reference standard SPPS, peptide backbone modification
MPI11a (Z-protected analog) C₂₂H₃₂N₂O₅ 404.51 Benzyloxycarbonyl (Z) group, dimethylbutanamido substituent Less stable under acidic conditions; bulkier substituent Intermediate in antiviral drug synthesis
2-{Fmoc-amino}-5-methylhexanoic acid (360781-30-2) C₂₃H₂₇NO₄ 381.47 Hexanoic acid backbone, 5-methyl branch Longer chain; increased lipophilicity Enhanced membrane permeability in drug candidates
2-(Fmoc-amino)-3-hydroxy-4,4-dimethylpentanoic acid (1822470-13-2) C₂₂H₂₅NO₅ 383.44 Hydroxyl group at C3 Polar functional group; H-bond donor Solubility modulation in hydrophilic peptide design
(2S)-2-(4,4-difluorocyclohexyl)-Fmoc-amino acetic acid (2248184-59-8) C₂₃H₂₃F₂NO₄ 415.43 4,4-Difluorocyclohexyl substituent Fluorination enhances metabolic stability; steric bulk Medicinal chemistry (e.g., protease inhibitors)
Fmoc-protected isoquinoline derivative (182161-83-7) C₂₅H₂₃NO₄ 401.46 Cyclic isoquinoline scaffold Conformational rigidity; π-π stacking potential Non-peptidic backbone for constrained architectures

Research Findings and Functional Implications

Protecting Group Stability :

  • The Fmoc group in the target compound offers superior stability under basic conditions compared to the Z group in MPI11a, making it preferable for iterative SPPS .
  • Fluorinated derivatives (e.g., 2248184-59-8) exhibit enhanced metabolic stability due to reduced oxidative degradation, a key advantage in drug development .

Backbone Modifications: The 5-methylhexanoic acid analog (360781-30-2) shows increased lipophilicity (logP ≈ 4.2 vs. 3.8 for the target compound), improving membrane permeability in cell-based assays . The 3-hydroxyl variant (1822470-13-2) introduces a polar group, reducing aggregation in aqueous environments and enabling H-bond-mediated interactions in peptide-receptor binding .

Applications in Drug Discovery: The isoquinoline derivative (182161-83-7) demonstrates utility in non-peptidic scaffolds, enabling the design of protease-resistant analogs . Fluorinated cyclohexyl derivatives (2248184-59-8) are explored in kinase inhibitors, leveraging fluorine’s electronegativity for target affinity .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids. The 4,4-dimethylpentanoic acid backbone provides steric bulk, which may influence coupling efficiency or prevent aggregation in hydrophobic peptide sequences .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is typically assessed via reverse-phase HPLC using a C18 column with UV detection at 254 nm (λmax for Fmoc absorption). Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR verify structural integrity, including stereochemical purity at the (2S)-chiral center .

Q. What solvents and reaction conditions are optimal for its use in peptide coupling?

Common solvents include DMF, DCM, or THF. Activation reagents like HBTU/HOBt or DIC/Oxyma Pure are used with a 1.2–2.0 molar excess of the compound. Reaction times range from 30 minutes to 2 hours at room temperature, monitored by Kaiser or TNBS tests for free amine detection .

Advanced Research Questions

Q. How does the 4,4-dimethylpentanoic acid moiety influence peptide conformational stability?

The branched alkyl chain introduces steric hindrance, which can stabilize β-turn structures or reduce peptide aggregation in aqueous environments. Comparative studies with linear analogs (e.g., Fmoc-Ala-OH) using circular dichroism (CD) or molecular dynamics simulations are recommended to quantify these effects .

Q. What strategies mitigate racemization during Fmoc deprotection or coupling?

Racemization risks are minimized by:

  • Using low-temperature (0–4°C) deprotection with piperidine.
  • Avoiding prolonged exposure to basic conditions.
  • Employing coupling reagents with low epimerization potential (e.g., COMU vs. HBTU). Racemization can be quantified via chiral HPLC or Marfey’s reagent derivatization .

Q. How can conflicting safety data (e.g., acute toxicity "no data" vs. GHS Category 4) be resolved?

Contradictory hazard classifications (e.g., vs. 15) necessitate conservative handling:

  • Assume acute toxicity (oral, dermal, inhalation) per GHS Category 4 (H302, H312, H332).
  • Use PPE (nitrile gloves, lab coat, safety goggles) and fume hoods.
  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers and prioritize data from regulatory bodies like ECHA .

Methodological Challenges

Q. What analytical techniques resolve byproducts from incomplete Fmoc deprotection?

Byproducts (e.g., dibenzofulvene adducts) are identified via LC-MS/MS. For quantification, integrate HPLC peaks at 265–300 nm or use 19F^{19}F-NMR if fluorinated analogs are present. Preparative HPLC with a gradient elution (ACN/water + 0.1% TFA) isolates pure fractions .

Q. How is the compound’s stability assessed under long-term storage?

Stability is evaluated by:

  • Thermogravimetric analysis (TGA) for decomposition thresholds.
  • Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Monitoring color changes (yellowing indicates Fmoc degradation). Store desiccated at -20°C in amber vials .

Key Recommendations

  • Stereochemical Integrity: Validate chiral purity via Mosher ester analysis or X-ray crystallography for critical applications .
  • Ecotoxicity: Despite "no data" in SDS (), assume persistence and bioaccumulation potential due to the Fmoc group’s aromaticity. Follow ISO 11358 guidelines for environmental risk assessments .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Reactant of Route 2
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(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid

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